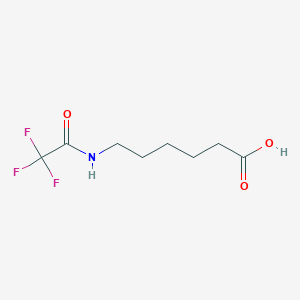![molecular formula C13H15ClN4O4 B015388 6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine CAS No. 39824-26-5](/img/structure/B15388.png)
6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related purine nucleosides involves several key steps, including the reaction of chloropurine with sodium azide or other reagents to introduce azido or amino groups, followed by phosphorylation or other modifications. For instance, 2,6-Diazido-9-(beta-D-ribofuranosyl)purine was prepared by reacting 2,6-dichloro-9-(beta-D-ribofuranosyl)purine with sodium azide, showing the versatility of chloropurine derivatives in nucleoside synthesis (Wower et al., 1994).
Molecular Structure Analysis
The molecular structure of chloropurine ribonucleosides reveals significant information about their potential interactions and reactivity. These compounds often serve as precursors or analogs for biologically active nucleosides. Detailed structural analysis can be performed using various spectroscopic techniques, including NMR and mass spectrometry, to understand the conformation and electronic structure of these molecules.
Chemical Reactions and Properties
Chloropurine nucleosides undergo a range of chemical reactions, including nucleophilic substitution, which allows for the introduction of various functional groups. These reactions are fundamental for synthesizing analogs with desired biological activities. For example, the reaction of 6-chloropurine ribonucleosides with alkyl halides under basic conditions has led to the synthesis of alkylseleno-9-(β-D-ribofuranosyl)purines, showcasing the chemical versatility of these compounds (Milne & Townsend, 1973).
Aplicaciones Científicas De Investigación
-
Pharmaceutical Research
- Summary of Application: This compound has been studied for its potential applications in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .
- Methods of Application: The synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole and quinoline moieties and their pharmacological applications are discussed briefly .
- Results or Outcomes: The various biological and pharmacological applications of drugs such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties can be easily tuned by introducing heterocyclic moieties .
-
Material Science
- Summary of Application: Fullerenes have been of research interest and they have been particularly studied for their possible applications as drug delivery vehicles .
- Methods of Application: The optimized molecular geometries, electronic properties and the possible interaction mechanisms between C60, Si- or Al-doped C60 and the compound are studied .
- Results or Outcomes: The results of these studies are not provided in the source .
-
Chemical Synthesis
- Summary of Application: This compound can be used in the Friedel-Crafts alkylation reaction, a useful electrophilic aromatic substitution reaction in the laboratory .
- Methods of Application: The reaction is carried out by treating an aromatic compound with an alkyl chloride, RCl, in the presence of AlCl3 to generate a carbocation electrophile, R+ . Aluminum chloride catalyzes the reaction by helping the alkyl halide to generate a carbocation .
- Results or Outcomes: Despite its utility, the Friedel–Crafts alkylation has several limitations. For one thing, only alkyl halides can be used. Aromatic (aryl) halides and vinylic halides don’t react because aryl and vinylic carbocations are too high in energy to form under Friedel–Crafts conditions .
-
Antimicrobial Research
- Summary of Application: A new class of 3-(1,3,4-thiadiazol-2-yl)quinoline derivatives has been developed, which could have potential antimicrobial applications .
- Methods of Application: The chemical structure of the synthesized derivatives was confirmed by FTIR, 1H and 13C NMR, and mass spectrophotometry studies . The antimicrobial potential of the synthesized derivatives was evaluated using tube dilution technique against Gram-negative (E. coli and Salmonella typhimurium) and Gram-positive (Staphylococcus) .
- Results or Outcomes: The results of these studies are not provided in the source .
-
Chemical Analysis
- Summary of Application: This compound can be used in chemical analysis, particularly in techniques such as NMR, HPLC, LC-MS, and UPLC .
- Methods of Application: The compound can be analyzed using various analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra Performance Liquid Chromatography (UPLC) .
- Results or Outcomes: The results of these studies are not provided in the source .
-
Platinum Sponge Production
- Summary of Application: Ammonium hexachloroplatinate, a compound related to “6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine”, is used in the production of platinum sponge .
- Methods of Application: Heating ammonium hexachloroplatinate under a stream of hydrogen at 200 °C produces platinum sponge. Treating this with chlorine gives H2[PtCl6] .
- Results or Outcomes: The platinum sponge produced through this method can be used in various applications, including the manufacture of catalytic converters .
Safety And Hazards
Direcciones Futuras
The future directions for this compound are not available in the current resources.
Please note that this information might not be complete or up-to-date. For a comprehensive analysis, please refer to scientific literature and databases. If you’re working with this compound, always follow the appropriate safety procedures as indicated in the material safety data sheet (MSDS) and other resources.
Propiedades
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(6-chloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYNZOUPLVQLRV-WOUKDFQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CN=C4Cl)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C3N=CN=C4Cl)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



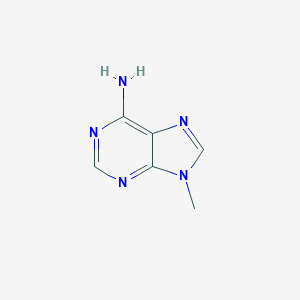
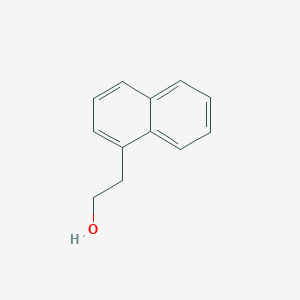
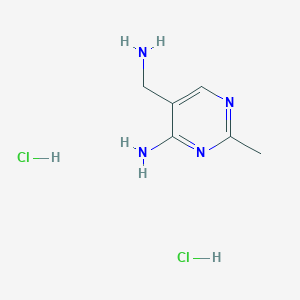
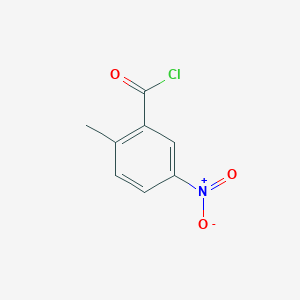
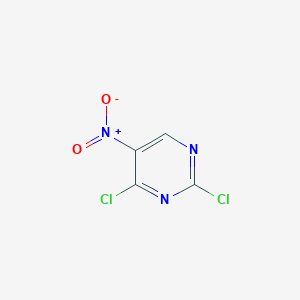
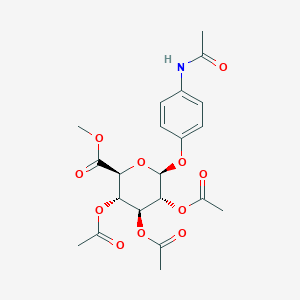
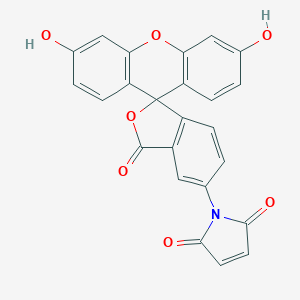

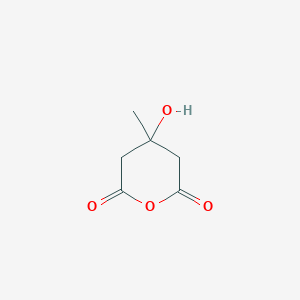
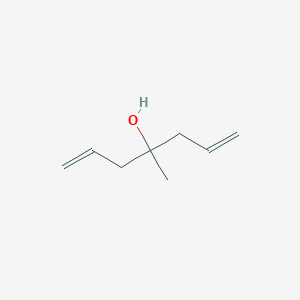

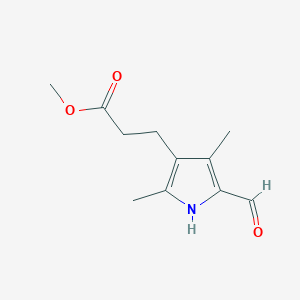
![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B15340.png)
